molecular formula C25H20ClN5O4 B2975169 N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1185051-67-5

N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2975169
CAS No.: 1185051-67-5
M. Wt: 489.92
InChI Key: UGRIUNCXWHDBDN-UHFFFAOYSA-N
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Description

This compound is a triazoloquinoxaline derivative characterized by a [1,2,4]triazolo[4,3-a]quinoxaline core fused with an acetamide moiety. Key structural features include:

  • Triazoloquinoxaline core: A bicyclic system combining a triazole ring and a quinoxaline scaffold, functionalized with a ketone group at position 1 and an o-tolyloxy group (2-methylphenoxy) at position 2.
  • Acetamide side chain: The N-(5-chloro-2-methoxyphenyl)acetamide group is attached to the triazole ring via a methylene bridge.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O4/c1-15-7-3-6-10-20(15)35-24-23-29-30(25(33)31(23)19-9-5-4-8-17(19)28-24)14-22(32)27-18-13-16(26)11-12-21(18)34-2/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRIUNCXWHDBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C20H19ClN4O3. Its structure includes:

  • A chloro-substituted methoxyphenyl group
  • A triazole ring
  • A quinoxaline moiety

Physical Properties

PropertyValue
Molecular Weight394.84 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazoloquinoxalines have demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound exhibited IC50 values ranging from 0.83 μM to 2.85 μM against these cell lines, indicating potent anticancer properties .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit c-Met kinase activity, which is implicated in tumor growth and metastasis.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through activation of caspases and modulation of the cell cycle .

Antimicrobial Activity

There is emerging evidence suggesting that compounds with similar structures exhibit antimicrobial properties. For example, certain pyrazole derivatives have shown notable antifungal activity and could provide a basis for developing new antimicrobial agents .

Case Studies

  • Antitumor Efficacy : In a study evaluating the efficacy of triazoloquinoxaline derivatives, compound 22i was noted for its strong anticancer activity against multiple cell lines with a focus on its ability to inhibit c-Met kinase .
  • Antimicrobial Screening : Another study found that specific derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Triazoloquinoxaline Core) Acetamide Side Chain Molecular Formula Molecular Weight Key Features
Target Compound 1-oxo, 4-(o-tolyloxy) N-(5-chloro-2-methoxyphenyl) C26H20ClN5O4 502.92 o-Tolyloxy enhances lipophilicity; methoxy and chloro groups may influence receptor binding .
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 1-methyl, 4-oxo N-(4-chlorophenyl) C18H14ClN5O2 367.79 Simpler structure; lacks oxygenated substituents, potentially reducing metabolic stability.
N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide 4-morpholino, 1-oxo N-(5-chloro-2-methylphenyl) C22H21ClN6O3 452.90 Morpholino group improves solubility; chloro-methylphenyl may enhance CNS penetration.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 1-propyl, 4-oxo N-[4-chloro-3-(trifluoromethyl)phenyl] C21H17ClF3N5O2 463.80 Trifluoromethyl group increases electronegativity, potentially boosting binding affinity.

Key Observations :

Substituent Effects: Oxygenated groups (e.g., o-tolyloxy in the target compound) increase molecular weight and lipophilicity, which may prolong half-life but reduce solubility . Morpholino substituents (e.g., in ) introduce polar character, enhancing aqueous solubility and pharmacokinetic profiles. Halogenated side chains (e.g., 5-chloro-2-methylphenyl in ) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

Structural Flexibility: The target compound’s o-tolyloxy group provides steric bulk compared to smaller substituents like methyl in , which may influence receptor selectivity.

Benzodiazepine Analogs

The compound N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide shares the acetamide side chain but replaces the triazoloquinoxaline core with a benzodiazepine scaffold. Key differences include:

  • Benzodiazepine Core: A seven-membered ring system with two nitrogen atoms, known for GABA receptor modulation.
  • Pharmacological Implications: While triazoloquinoxalines may target similar receptors, the benzodiazepine analog’s fused ring system likely confers distinct binding kinetics and sedative effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : The synthesis typically involves coupling chloroacetyl chloride with a substituted triazoloquinoxaline precursor. For example, analogous acetamide derivatives are synthesized by refluxing chloroacetyl chloride with an amino-oxadiazole or thiazole intermediate in the presence of triethylamine (TEA) as a base, followed by purification via recrystallization (pet-ether or ethanol-DMF mixtures) . Reaction progress is monitored using TLC, and stoichiometric ratios are critical to minimize side products.

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs a combination of:

  • Spectroscopic techniques : 1^1H/13^13C NMR for functional group verification and regiochemistry confirmation.
  • Chromatography : HPLC for purity assessment (>95% is standard for pharmacological studies).
  • X-ray crystallography : To resolve ambiguous structural features, such as intramolecular hydrogen bonding (e.g., C–H···O interactions) .
  • Elemental analysis : To validate empirical formulas.

Q. What safety precautions are necessary when handling this compound during laboratory synthesis?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., chloroacetyl chloride).
  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in the synthesis of triazoloquinoxaline acetamide derivatives?

  • Methodological Answer : Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of chloroacetyl chloride compared to dioxane .
  • Catalyst screening : TEA or potassium carbonate improves nucleophilic substitution efficiency.
  • Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks.
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical variables (molar ratios, time) for yield maximization .

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

  • Methodological Answer : Discrepancies (e.g., in vitro vs. in vivo efficacy) are addressed by:

  • Dose-response studies : Establishing EC50_{50}/IC50_{50} values under standardized conditions.
  • Metabolic stability assays : Assessing hepatic microsomal degradation to explain in vivo variability .
  • Target validation : Knockout models or competitive binding assays to confirm specificity.
  • Statistical rigor : Replicates and ANOVA analysis to distinguish experimental noise from true effects .

Q. What computational or experimental methods are used to elucidate the molecular interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Predict binding modes to enzymes/receptors (e.g., kinase domains) using software like AutoDock .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (KdK_d) and thermodynamics.
  • NMR titration : Maps ligand-induced chemical shift perturbations in target proteins .
  • Cryo-EM/X-ray co-crystallography : Resolves 3D ligand-target complexes at atomic resolution .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3_3, as polarity alters chemical shifts.
  • Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening.
  • Stereochemical validation : Use NOESY/ROESY to confirm spatial arrangements of substituents.
  • Cross-verification : Match experimental data with computational predictions (DFT-based NMR simulations) .

Tables for Key Data

Table 1 : Common Synthetic Conditions for Acetamide Derivatives

Reagent SystemSolventTemperature (°C)Yield (%)Reference
Chloroacetyl chloride + TEADioxane20–2565–75
Chloroacetyl chloride + K2_2CO3_3DMF80–10070–85

Table 2 : Key Characterization Parameters

TechniqueCritical ParametersApplication Example
1^1H NMRδ 7.2–8.1 ppm (aromatic protons)Confirms o-tolyloxy placement
X-ray CrystallographyC–H···O bond distance (2.5–3.0 Å)Resolves intramolecular H-bonding

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